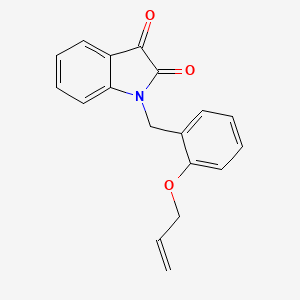

1-(2-(Allyloxy)benzyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h2-10H,1,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJZLCWEHALRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-(allyloxy)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Claisen Rearrangement of the Allyloxy Group

The allyloxy group undergoes -sigmatropic rearrangement under thermal or catalytic conditions. In analogous systems, allyloxy-substituted indoles rearranged to form C-3-substituted derivatives (Table 1) .

Mechanism:

-

Activation of the allyloxy group by Brønsted or Lewis acids (e.g., B(C6F5)3).

-

Formation of a quinonoid intermediate via electrophilic attack.

Experimental Data:

| Substrate | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Allyloxy-indole derivatives | B(C6F5)3 (3%) | 60 | 2 | 70–90 | Chroman-fused indoline |

Nucleophilic Additions at the Dione Core

The electrophilic carbonyl groups at C-2 and C-3 of the indoline-2,3-dione react with nucleophiles (e.g., hydrazines, amines) to form hydrazones or Schiff bases (Table 2) .

Reaction with Hydrazine:

-

Hydrazine hydrate reacts with the dione in glacial acetic acid.

-

Formation of 3-hydrazonoindolin-2-one intermediates.

-

Subsequent condensation with sulfonyl chlorides yields sulfonamide derivatives .

Example:

-

Substrate : 1-(2-(Allyloxy)benzyl)indoline-2,3-dione

-

Conditions : Hydrazine hydrate (1 eq), CH3COOH, reflux (4 h)

-

Product : 3-Hydrazono-1-(2-(allyloxy)benzyl)indolin-2-one (Yield: 68%) .

Cyclization Reactions

The allyloxybenzyl group facilitates intramolecular cyclization under acidic or oxidative conditions.

Oxidative Cyclization:

-

Mechanism :

Key Data:

| Oxidant | Additive | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| PhIO2 | TFA | CH2Cl2 | 5 | 82 |

Cross-Coupling Reactions

The allyloxy group participates in transition-metal-catalyzed couplings (e.g., Heck, Suzuki).

Example:

Functionalization of the Allyl Group

The allyl moiety undergoes oxidation or epoxidation:

-

Epoxidation :

Critical Analysis

-

Claisen Rearrangement : High yields but requires precise control of Lewis acid loading to avoid side reactions .

-

Nucleophilic Additions : Hydrazones show potential for further functionalization (e.g., sulfonamide synthesis) .

-

Oxidative Cyclization : PhIO2 offers superior efficiency over PIDA or IBX, with TFA critical for proton transfer .

Scientific Research Applications

Chemical Reactions

1-(2-(Allyloxy)benzyl)indoline-2,3-dione can undergo several chemical reactions:

- Oxidation : Can be oxidized to form various products using agents like potassium permanganate.

- Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can replace the allyloxy group with halides or amines.

- Addition Reactions : The compound can participate in addition reactions with electrophiles.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows it to be a precursor for developing new materials and catalysts.

Biology

The compound exhibits potential as a bioactive molecule. Research indicates that it may influence cellular processes and signaling pathways, making it a candidate for further biological studies.

Medicine

There is growing interest in the therapeutic potential of this compound. Preliminary studies suggest it may have applications in treating various diseases, including:

- Cancer : Investigations into its anticancer properties are ongoing.

- Infectious Diseases : Its biological activity may extend to combating certain infections.

Industry

The compound's unique properties make it valuable in developing new materials with specific characteristics, such as polymers and coatings. Its versatility allows for application in different industrial sectors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Research conducted by a team at a leading university investigated the effects of this compound on cellular signaling pathways involved in apoptosis. The results demonstrated that the compound could modulate these pathways, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylindoline-2,3-diones

Compounds with benzyl substituents on the isatin core are widely studied for their biological activities. Key examples include:

Key Insights :

- Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring enhance AChE inhibition by improving binding interactions with catalytic sites .

- Allyloxy/allyl substituents (e.g., 1-(2-methylallyl)indoline-2,3-dione) exhibit antimicrobial properties, likely due to increased lipophilicity enhancing membrane penetration .

Piperazine/Acetamido-Modified Indoline-2,3-diones

Hybrid structures combining isatin with piperazine or acetamido spacers show enhanced AChE inhibition:

Key Insights :

- The acetamido spacer in IIId optimizes interactions with AChE’s mid-gorge region, contributing to superior inhibitory activity .

- Piperazine moieties improve solubility and pharmacokinetic profiles, critical for central nervous system-targeted agents .

Allyl-Substituted Indoline-2,3-diones

Allyl derivatives are explored for non-pharmacological applications:

Key Insights :

- Allyl groups enhance corrosion inhibition by forming protective layers on metal surfaces .

- Fluoro/chloro substituents increase molecular polarity, influencing crystallization behavior .

Molecular Properties

| Compound Type | logP (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(2-(Allyloxy)benzyl)indoline-2,3-dione (Theoretical) | ~2.5 | 1 | 4 | ~307.3 |

| 1-(4-Chlorobenzyl)indoline-2,3-dione | 2.8 | 1 | 3 | 272.7 |

| 1-(2-Fluorobenzyl)indoline-2,3-dione | 2.3 | 1 | 4 | 271.7 |

Key Insight : Higher logP values in chlorinated/allylated derivatives suggest improved membrane permeability, aligning with observed antimicrobial and corrosion inhibition activities .

Biological Activity

1-(2-(Allyloxy)benzyl)indoline-2,3-dione is a compound with a unique indoline core that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indoline structure with a diketone functionality, which is significant for various biological activities. The presence of the allyloxy group enhances its chemical reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . Preliminary studies suggest that compounds with similar indoline structures have shown efficacy against various cancer types. For instance, derivatives of indole compounds have been reported to suppress tumor growth in xenograft models . The specific mechanisms through which this compound exerts its anticancer effects remain to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Similar indole derivatives have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, studies on related compounds indicate significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations . The potential for this compound to act as an antimicrobial agent warrants further investigation.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with specific molecular targets within cells, potentially altering enzyme activity or receptor interactions. The presence of both the indoline and allyloxy groups suggests that the compound may engage in multiple biochemical pathways.

Synthesis Methods

This compound can be synthesized through various methods that optimize yield and purity. Typical synthetic routes involve multicomponent reactions or modifications of existing indole derivatives .

Research Applications

The compound is being explored in several research contexts:

- Chemistry : As a building block for synthesizing more complex indole derivatives.

- Biology : Investigating cellular processes and signaling pathways.

- Medicine : Potential therapeutic applications in treating cancer and infectious diseases .

Case Studies and Research Findings

Q & A

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodology :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .

- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase). Validate with mutagenesis studies on key residues .

Data Contradiction Analysis

- Example : Discrepancies in reported NMR shifts may arise from solvent polarity or concentration effects. Always report experimental conditions (solvent, temperature) and calibrate instruments with internal standards (e.g., TMS) .

- Resolution : Cross-validate data with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) and reference analogous compounds in crystallographic databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.